molecular formula C22H22O10 B1631312 3'-Methoxydaidzin CAS No. 200127-80-6

3'-Methoxydaidzin

Cat. No. B1631312
CAS RN: 200127-80-6
M. Wt: 446.4 g/mol
InChI Key: RSHRXECKTMWGSX-MIUGBVLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methoxydaidzin is a flavonoid compound isolated from the roots of Pueraria lobata (Willd.) Ohwi . It has been found to have antioxidation activity and may be a potential neuroprotective substance in Gegen Qinlian decoction .


Synthesis Analysis

A convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported . The product structures were characterized by FTIR, NMR, and MS analysis .


Molecular Structure Analysis

The molecular structure of 3’-Methoxydaidzin is characterized by a formula of C22H22O10 . It is a type of flavonoid .


Physical And Chemical Properties Analysis

3’-Methoxydaidzin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Safety and Hazards

According to the available data, 3’-Methoxydaidzin is not classified under physical, health, or environmental hazards .

Future Directions

3’-Methoxydaidzin has been identified as a potential neuroprotective substance in Gegen Qinlian decoction . Its antioxidation activity has also been noted . These properties suggest that 3’-Methoxydaidzin could be further explored for its potential therapeutic applications.

Mechanism of Action

Target of Action

3’-Methoxydaidzin is a flavonoid compound isolated from the leaves of Ilex cornuta . It has been found to have antioxidation activity , suggesting that it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress as its primary targets.

Mode of Action

It may also interact with enzymes involved in oxidative stress, potentially inhibiting their activity and reducing the level of oxidative stress within the cell .

Biochemical Pathways

3’-Methoxydaidzin is thought to be involved in the oxidative stress pathway. By interacting with ROS and potentially inhibiting enzymes involved in oxidative stress, it can reduce the level of oxidative stress within the cell. This can have downstream effects on various cellular processes, including cell signaling, gene expression, and cell survival .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transporters in the gut .

Result of Action

The primary result of 3’-Methoxydaidzin’s action is a reduction in oxidative stress within the cell. This can protect the cell from damage and potentially influence various cellular processes, including cell signaling, gene expression, and cell survival .

Action Environment

The action of 3’-Methoxydaidzin can be influenced by various environmental factors. For example, its absorption and bioavailability can be affected by the pH of the gut, the presence of other compounds in the diet, and the individual’s gut microbiota. Its stability and efficacy can also be influenced by factors such as temperature and light .

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHRXECKTMWGSX-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxydaidzin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Methoxydaidzin
Reactant of Route 2
Reactant of Route 2
3'-Methoxydaidzin
Reactant of Route 3
Reactant of Route 3
3'-Methoxydaidzin
Reactant of Route 4
Reactant of Route 4
3'-Methoxydaidzin
Reactant of Route 5
Reactant of Route 5
3'-Methoxydaidzin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3'-Methoxydaidzin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.